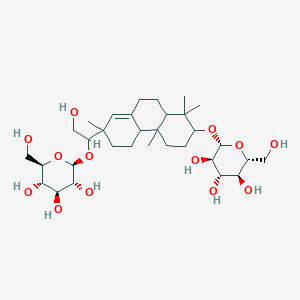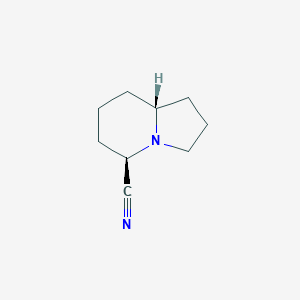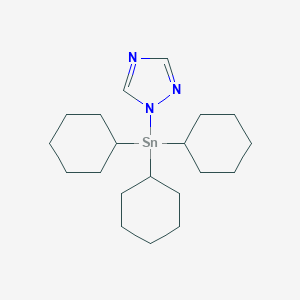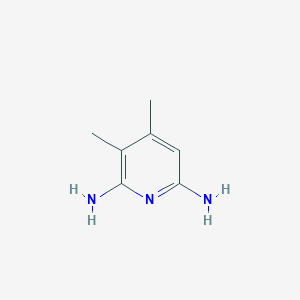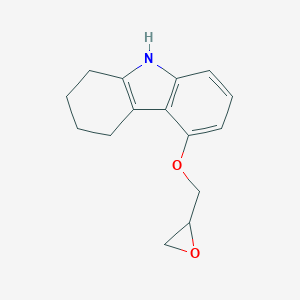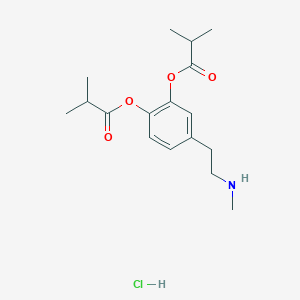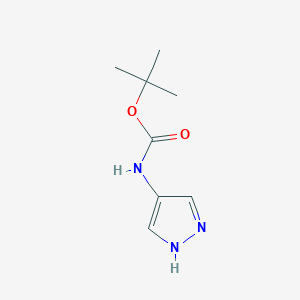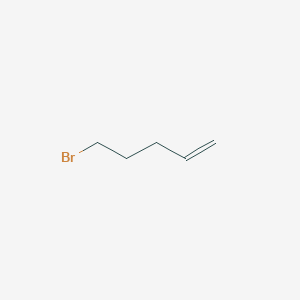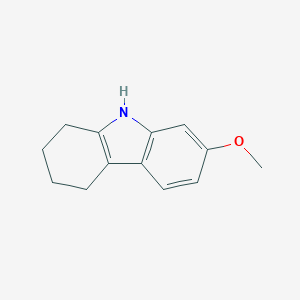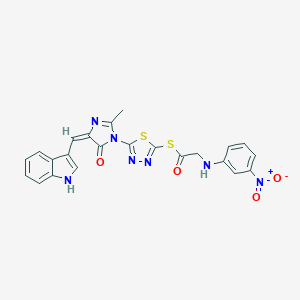
2,3-Bis(hydroxymethyl)naphthalene
Overview
Description
2,3-Bis(hydroxymethyl)naphthalene: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of naphthalene, where two hydroxymethyl groups are attached to the 2 and 3 positions of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)naphthalene can be synthesized through several methods. One common approach involves the reduction of 2,3-diformylnaphthalene using sodium borohydride in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,3-diformylnaphthalene using a palladium catalyst. This method allows for large-scale production with high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(hydroxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form 2,3-dimethylnaphthalene using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 2,3-Naphthalenedicarboxylic acid.
Reduction: 2,3-Dimethylnaphthalene.
Substitution: Halogenated derivatives of naphthalene
Scientific Research Applications
2,3-Bis(hydroxymethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,3-Bis(hydroxymethyl)naphthalene involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and material science .
Comparison with Similar Compounds
- 2,6-Bis(hydroxymethyl)naphthalene
- 1,4-Bis(hydroxymethyl)naphthalene
- 2,3-Dimethylnaphthalene
Comparison: 2,3-Bis(hydroxymethyl)naphthalene is unique due to the specific positioning of the hydroxymethyl groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2,6-Bis(hydroxymethyl)naphthalene, which has hydroxymethyl groups on the 2 and 6 positions, this compound exhibits different chemical behavior and applications .
Properties
IUPAC Name |
[3-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYJRRQQOLBRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344629 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31554-15-1 | |
| Record name | 2,3-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans interact with PDE IV and what are the downstream effects of this interaction?
A1: While the exact binding mechanism of these compounds to PDE IV is not explicitly detailed in the provided abstracts, they are described as "selective PDE IV inhibitors." [] This implies that these compounds directly interact with the PDE IV enzyme, likely at its catalytic site, to block its activity. [] PDE IV specifically degrades cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including smooth muscle relaxation in the airways. [] By inhibiting PDE IV, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP is likely responsible for the observed antispasmogenic activity, as it promotes relaxation of airway smooth muscle and helps mitigate bronchoconstriction. []
Q2: What is the impact of structural modifications on the activity and selectivity of 1-aryl-2,3-bis(hydroxymethyl)naphthalene lignans as PDE IV inhibitors?
A2: The research highlights the significance of specific structural modifications for enhancing both the potency and selectivity of these compounds towards PDE IV. Replacing the 1-phenyl ring with an N-alkylpyridone ring significantly improved selectivity for PDE IV over PDE III. [] This suggests that the N-alkylpyridone moiety contributes to a more favorable interaction with the PDE IV enzyme compared to PDE III. Furthermore, within the series of N-alkylpyridone derivatives, the presence of specific substituents on the pyridone ring, such as the 2-methoxyethyl group in compound 17f, was correlated with increased potency in inhibiting both histamine-induced and antigen-induced bronchoconstriction in guinea pig models. [] This structure-activity relationship emphasizes the importance of specific chemical groups at precise positions for optimal interaction with PDE IV and subsequent biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

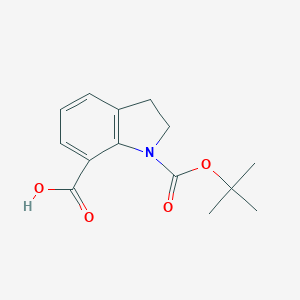
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
